Cas no 2633686-29-8 (1-methyl-2-(2-nitroethenyl)-1H-imidazole)

1-Methyl-2-(2-nitroethenyl)-1H-imidazole is a nitrovinyl-substituted imidazole derivative with applications in organic synthesis and pharmaceutical research. Its structure features a reactive nitroethenyl group attached to the imidazole core, making it a valuable intermediate for constructing heterocyclic compounds. The nitro group enhances electrophilic reactivity, facilitating nucleophilic addition or cyclization reactions. This compound is particularly useful in the synthesis of bioactive molecules due to its ability to participate in Michael additions and other transformations. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for medicinal chemistry and materials science applications. Proper handling is advised due to potential sensitivity to light and moisture.
1-methyl-2-(2-nitroethenyl)-1H-imidazole structure
2633686-29-8 structure
Product name:1-methyl-2-(2-nitroethenyl)-1H-imidazole
CAS No:2633686-29-8
MF:C6H7N3O2
Molecular Weight:153.138680696487
CID:5827318
PubChem ID:131246926

1-methyl-2-(2-nitroethenyl)-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 2633686-29-8
    • EN300-725198
    • EN300-1797268
    • 1-methyl-2-[(E)-2-nitroethenyl]-1H-imidazole
    • 1-methyl-2-(2-nitroethenyl)-1H-imidazole
    • 1868645-82-2
    • インチ: 1S/C6H7N3O2/c1-8-5-3-7-6(8)2-4-9(10)11/h2-5H,1H3/b4-2+
    • InChIKey: MIIQDAWCBYYQLH-DUXPYHPUSA-N
    • SMILES: [O-][N+](/C=C/C1=NC=CN1C)=O

計算された属性

  • 精确分子量: 153.053826475g/mol
  • 同位素质量: 153.053826475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 175
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.6Ų
  • XLogP3: 0.3

1-methyl-2-(2-nitroethenyl)-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1797268-1.0g
1-methyl-2-(2-nitroethenyl)-1H-imidazole
2633686-29-8
1g
$1086.0 2023-05-26
Enamine
EN300-1797268-0.1g
1-methyl-2-(2-nitroethenyl)-1H-imidazole
2633686-29-8
0.1g
$956.0 2023-09-19
Enamine
EN300-1797268-2.5g
1-methyl-2-(2-nitroethenyl)-1H-imidazole
2633686-29-8
2.5g
$2127.0 2023-09-19
Enamine
EN300-1797268-5g
1-methyl-2-(2-nitroethenyl)-1H-imidazole
2633686-29-8
5g
$3147.0 2023-09-19
Enamine
EN300-1797268-1g
1-methyl-2-(2-nitroethenyl)-1H-imidazole
2633686-29-8
1g
$1086.0 2023-09-19
Enamine
EN300-1797268-0.25g
1-methyl-2-(2-nitroethenyl)-1H-imidazole
2633686-29-8
0.25g
$999.0 2023-09-19
Enamine
EN300-1797268-10g
1-methyl-2-(2-nitroethenyl)-1H-imidazole
2633686-29-8
10g
$4667.0 2023-09-19
Enamine
EN300-1797268-10.0g
1-methyl-2-(2-nitroethenyl)-1H-imidazole
2633686-29-8
10g
$4667.0 2023-05-26
Enamine
EN300-1797268-5.0g
1-methyl-2-(2-nitroethenyl)-1H-imidazole
2633686-29-8
5g
$3147.0 2023-05-26
Enamine
EN300-1797268-0.05g
1-methyl-2-(2-nitroethenyl)-1H-imidazole
2633686-29-8
0.05g
$912.0 2023-09-19

1-methyl-2-(2-nitroethenyl)-1H-imidazole 関連文献

1-methyl-2-(2-nitroethenyl)-1H-imidazoleに関する追加情報

1-Methyl-2-(2-Nitroethenyl)-1H-Imidazole: A Comprehensive Overview

The compound with CAS No 263368-29-8, commonly referred to as 1-methyl-2-(2-nitroethenyl)-1H-imidazole, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes an imidazole ring substituted with a methyl group and a nitroethenyl group. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.

1-Methyl-2-(2-nitroethenyl)-1H-imidazole has been extensively studied for its potential in drug design and development. Recent research has highlighted its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The imidazole ring is known for its ability to form hydrogen bonds, which is crucial for molecular interactions in biological systems. This makes the compound a promising candidate for the development of new pharmaceutical agents.

In addition to its pharmaceutical applications, 1-methyl-2-(2-nitroethenyl)-1H-imidazole has also found use in materials science. Its ability to act as a ligand in coordination chemistry has led to its incorporation into metal-organic frameworks (MOFs) and other hybrid materials. These materials exhibit exceptional catalytic activity and stability, making them ideal for industrial processes such as catalytic hydrogenation and gas separation.

The synthesis of 1-methyl-2-(2-nitroethenyl)-1H-imidazole typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic methodologies have enabled the production of this compound with higher yields and improved purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.

From a structural perspective, 1-methyl-2-(2-nitroethenyl)-1H-imidazole exhibits a planar geometry due to the conjugation between the imidazole ring and the nitroethenyl group. This planarity enhances its electronic properties, making it suitable for applications in optoelectronics. Studies have shown that thin films of this compound exhibit excellent charge transport characteristics, which could be leveraged in the development of advanced electronic devices.

Furthermore, the compound's reactivity has been explored in various chemical transformations. For example, it has been used as a building block in click chemistry reactions, where it serves as a versatile nucleophile or electrophile depending on the reaction conditions. This versatility underscores its importance in modern organic synthesis.

Recent studies have also focused on the environmental impact of 1-methyl-2-(2-nitroethenyl)-1H-imidazole. Researchers have investigated its biodegradability and toxicity profiles to assess its safety for industrial and medical applications. Preliminary findings suggest that under controlled conditions, the compound demonstrates low toxicity to aquatic organisms, making it a sustainable choice for certain industrial processes.

In conclusion, 1-methyl-2-(2-nitroethenyl)-1H-imidazole is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key molecule for future innovations in drug discovery, materials science, and chemical engineering.

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